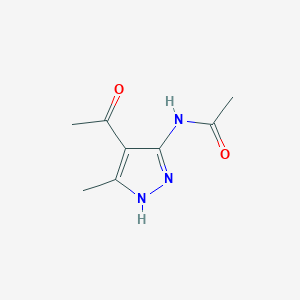![molecular formula C19H22N6O B11033179 N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine](/img/structure/B11033179.png)
N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, a triazine ring, and a quinazoline ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine typically involves multiple steps, including the formation of the triazine and quinazoline rings, followed by their coupling. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis can significantly enhance the efficiency of the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis platforms. These methods allow for the precise control of reaction parameters, leading to consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anticancer agent or in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine
- 2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydro-9,10-anthracenedione compound with 2,7-dimethyl-1,4,4a,5,8,8a,9a,10a-octahydro-9,10-anthracenedione
Uniqueness
This compound stands out due to its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22N6O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,6,8-trimethylquinazolin-2-amine |
InChI |
InChI=1S/C19H22N6O/c1-12-7-13(2)17-16(8-12)14(3)22-19(23-17)24-18-20-10-25(11-21-18)9-15-5-4-6-26-15/h4-8H,9-11H2,1-3H3,(H2,20,21,22,23,24) |
InChI Key |
YONNPZJSMHVSEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NCN(CN3)CC4=CC=CO4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Benzylpiperazino)-6-oxo-1,6-dihydro-4-pyrimidinyl]-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one](/img/structure/B11033107.png)
![5-(4-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11033111.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11033112.png)
![10-(2-methoxyanilino)-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione](/img/structure/B11033119.png)

![N-(4,6-Dimethyl-pyrimidin-2-yl)-N'-[4-(3-methyl-butoxy)-phenyl]-guanidine](/img/structure/B11033129.png)
![7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11033131.png)
![Ethyl 7-amino-2-methyl-5-phenylimidazo[1,5-b]pyridazine-3-carboxylate](/img/structure/B11033136.png)
![N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide](/img/structure/B11033138.png)
![6-Methoxy-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11033139.png)
![6,8,8,9-Tetramethyl-3-[4-(propan-2-YL)benzoyl]-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-2-one](/img/structure/B11033143.png)
![3-(3-Methylbutyl)-1-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11033153.png)
![2-[2-(4-Methylpiperidino)-5-oxo-4,5-dihydro-1H-imidazol-4-YL]-N~1~-phenylacetamide](/img/structure/B11033154.png)
![(3E)-3-[(1-Methyl-1H-indol-3-YL)methylene]-4-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)dihydro-2,5-furandione](/img/structure/B11033171.png)
